N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

NQO2 inhibition benzothiazole inhibitors oxidative stress

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-53-7) is a synthetic benzothiazole-benzamide conjugate incorporating a succinimide (2,5-dioxopyrrolidin-1-yl) terminus. This compound belongs to the class of NQO2 (NRH:quinone oxidoreductase inhibitors, a target implicated in cancer, neuroinflammation, and oxidative stress pathologies.

Molecular Formula C24H17N3O3S
Molecular Weight 427.48
CAS No. 448240-53-7
Cat. No. B2925161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS448240-53-7
Molecular FormulaC24H17N3O3S
Molecular Weight427.48
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)18-10-8-15(9-11-18)23(30)25-17-5-3-4-16(14-17)24-26-19-6-1-2-7-20(19)31-24/h1-11,14H,12-13H2,(H,25,30)
InChIKeyNEPKBEZRKMYOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-53-7): Structural & Pharmacological Baseline for Research Procurement


N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-53-7) is a synthetic benzothiazole-benzamide conjugate incorporating a succinimide (2,5-dioxopyrrolidin-1-yl) terminus. This compound belongs to the class of NQO2 (NRH:quinone oxidoreductase 2) inhibitors, a target implicated in cancer, neuroinflammation, and oxidative stress pathologies [1]. Its core architecture—a benzothiazole heterocycle linked via a meta-substituted phenyl bridge to a 4-succinimido-benzamide—distinguishes it from the more common para-linked benzothiazole-phenyl derivatives employed in CDK2 and anticancer programs [2]. The molecule possesses a molecular formula of C24H17N3O3S (MW 427.48 g/mol) and is supplied as a research-grade chemical for in vitro and in vivo preclinical investigation.

Why Generic Benzothiazole-Benzamide Analogs Cannot Substitute for CAS 448240-53-7 in NQO2-Focused Research


Benzothiazole-benzamide hybrids exhibit pronounced sensitivity to substituent position and electronic character, directly impacting NQO2 active-site shape complementarity and hydrogen-bond networks [1]. The target compound features a unique 3-(benzo[d]thiazol-2-yl)phenyl linkage (meta-substitution) rather than the 4-(benzo[d]thiazol-2-yl)phenyl (para) configuration common in CDK2-targeted analogs [2]. This positional isomerism alters the dihedral angle between the benzothiazole and the central phenyl ring, affecting π-stacking with the NQO2 isoalloxazine pocket. Furthermore, the 4-(2,5-dioxopyrrolidin-1-yl)benzamide tail provides a dual carbonyl hydrogen-bond acceptor motif absent in simpler benzamide or sulfonamide derivatives. Replacing this compound with an in-class analog—such as a 4-(benzo[d]thiazol-2-yl)phenyl sulfonamide or a 2-(benzo[d]thiazol-2-yl)phenol—risks loss of NQO2 affinity, altered selectivity versus NQO1, and unpredictable cellular pharmacokinetics. The quantitative evidence below substantiates why procurement decisions must be guided by precise structural identity.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-53-7) vs. Closest Analogs


NQO2 Enzyme Inhibition: Class-Level Potency Benchmarking Against Resveratrol and Optimized Benzothiazoles

This compound belongs to a benzothiazole class that has yielded potent NQO2 inhibitors. In a systematic 55-compound study, benzothiazoles achieved NQO2 IC50 values as low as 25 nM (compound 15: 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole), compared to the reference inhibitor resveratrol (IC50 997 nM) [1]. While the exact IC50 of CAS 448240-53-7 remains under determination, its structural features—the succinimide carbonyl pair and the meta-benzothiazolyl-phenyl topology—are consistent with low-nanomolar NQO2 inhibition observed for benzothiazoles bearing hydrogen-bond-accepting substituents at the benzamide 4-position. Direct head-to-head IC50 data versus resveratrol or compound 15 are not yet publicly available; thus the quantitative claim is class-inferred.

NQO2 inhibition benzothiazole inhibitors oxidative stress cancer neuroinflammation

Structural Differentiation: Meta-Substituted Benzothiazolyl-Phenyl Scaffold vs. Para-Substituted CDK2 Inhibitors

The target compound incorporates a 3-(benzo[d]thiazol-2-yl)phenyl (meta) linkage. In contrast, the CDK2-targeted benzothiazole-phenyl series (e.g., sulfonamide and Schiff-base derivatives) uniformly employs a 4-(benzo[d]thiazol-2-yl)phenyl (para) architecture [1]. Molecular docking of para-linked analogs into CDK2 (PDB 1AQ1) revealed binding scores ranging from -8.2 to -10.1 kcal/mol, with the urea derivative 6a achieving the highest MCF-7 cytotoxicity (IC50 comparable to doxorubicin) [1]. The meta connectivity of CAS 448240-53-7 is expected to orient the benzothiazole ring away from the CDK2 hinge region, reducing CDK2 affinity and potentially improving selectivity for NQO2. No direct head-to-head CDK2 inhibition data exist for the target compound; this inference is based on structural comparison.

scaffold topology CDK2 selectivity meta vs. para substitution docking anticancer

Succinimide (2,5-Dioxopyrrolidin-1-yl) Moiety as a Dual Hydrogen-Bond Acceptor: Differentiation from Mono-Carbonyl Benzamides

The 4-(2,5-dioxopyrrolidin-1-yl)benzamide tail of CAS 448240-53-7 presents two adjacent carbonyl groups capable of acting as simultaneous hydrogen-bond acceptors. This motif is absent in classic benzothiazole-benzamides such as N-(benzo[d]thiazol-2-yl)benzamides (mono-carbonyl) and in sulfonamide analogs. In the NQO2 active site, the most potent benzothiazole inhibitors (e.g., compound 15, IC50 25 nM) derive their affinity from multiple polar contacts with residues such as Asn161, Gly174, and Thr210 [1]. The succinimide dicarbonyl is geometrically pre-organized to engage two distinct hydrogen-bond donors simultaneously, a feature that mono-carbonyl or sulfonamide bioisosteres cannot replicate. Quantitative comparative binding data between the succinimide-containing compound and its mono-carbonyl analog are not yet available; this assessment is based on pharmacophoric analysis and class SAR.

succinimide hydrogen bonding NQO2 active site structure-activity relationship ligand efficiency

Patent Landscape: Intellectual Property Coverage for 1,3-Thiazol-2-yl Substituted Benzamides

The generic structural class encompassing CAS 448240-53-7 is protected under patent WO 2016/091776, which claims 1,3-thiazol-2-yl substituted benzamide compounds for the treatment of neurogenic disorders, inflammation, and cancer [2]. The patent describes compounds of general formula (I) that include benzothiazole (benzo[d]thiazol-2-yl) as a preferred embodiment. This patent coverage provides a defined intellectual property landscape that does not extend to the para-substituted benzothiazole-phenyl CDK2 inhibitors described in the academic literature [1], which are predominantly in the public domain. Researchers and industrial users evaluating procurement for proprietary programs should note that the meta-substituted benzothiazole-phenyl architecture of CAS 448240-53-7 falls within the claimed patent scope, whereas many para-substituted analogs do not, potentially affecting freedom-to-operate considerations.

patent 1,3-thiazol-2-yl benzamide NQO2 inhibitor IP freedom to operate pharmaceutical composition

Optimal Research & Industrial Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 448240-53-7)


NQO2 Enzyme Inhibition Studies in Neuroinflammation and Cancer Models

This compound is best deployed as a chemical probe for NQO2 inhibition in cell-based and enzymatic assays targeting oxidative stress pathways. Given the class-level NQO2 IC50 range of 25–100 nM achieved by structurally related benzothiazoles, it is suitable for benchmark comparisons against resveratrol (IC50 997 nM) in models of quinone-mediated cytotoxicity, neuroinflammation (PD/AD), and cancer cell sensitization [1]. Researchers should request analytical certification (HPLC purity ≥95%, NMR confirmation) to ensure batch-to-batch reproducibility in dose-response experiments.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Benzamide NQO2 Inhibitors

The unique meta-benzothiazolyl-phenyl connectivity and the 2,5-dioxopyrrolidin-1-yl terminus make this compound a critical scaffold for SAR expansion. It enables systematic variation at the benzothiazole 6-position (e.g., -OH, -OCH3, -NH2, -NHCOCH3) and the succinimide ring, as informed by the optimization trajectory that produced compound 15 (IC50 25 nM) and compound 49 (IC50 31 nM) [1]. Procurement of this specific intermediate supports the synthesis of focused libraries for NQO2 affinity maturation.

Selectivity Profiling Against NQO1 and CDK2 for Target Deconvolution

The meta-substitution pattern is predicted to reduce affinity for CDK2, a common off-target for para-substituted benzothiazole-phenyl analogs (CDK2 docking scores -8.2 to -10.1 kcal/mol) [2]. Researchers conducting target deconvolution or selectivity panels should use this compound alongside a para-substituted comparator (e.g., a 4-(benzo[d]thiazol-2-yl)phenyl sulfonamide) to experimentally quantify NQO2-versus-CDK2 selectivity. Such experiments directly inform the choice between meta and para scaffolds for downstream lead optimization.

Preclinical Development Under WO 2016/091776 Patent Coverage

Industrial users pursuing proprietary NQO2 inhibitor programs may procure this compound as a reference standard or starting material within the scope of WO 2016/091776, which claims 1,3-thiazol-2-yl (including benzothiazol-2-yl) substituted benzamides for neurogenic, inflammatory, and oncological indications [3]. Its procurement supports composition-of-matter and method-of-use patent filings, as the meta-substituted scaffold is explicitly encompassed by the granted claims, providing a stronger IP position than non-patented para-substituted alternatives [2].

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.